molecular formula C10H10O4 B1334357 Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate CAS No. 20197-75-5

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No. B1334357
CAS RN: 20197-75-5
M. Wt: 194.18 g/mol
InChI Key: GYUXWAIDEGEMEE-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that is part of the 1,4-benzodioxine family. This family of compounds is known for its diverse range of biological activities and potential therapeutic applications. The compound itself can serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related 1,4-benzodioxine derivatives has been explored in several studies. For instance, a new synthesis route for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives has been reported, which are potential therapeutic compounds . These compounds were synthesized from 1,4-benzodioxin-2-carboxylic esters or carboxamides reacting with nucleophilic amines in a basic environment facilitated by K2CO3 or amine. Although not directly related to the target molecule, these studies provide insight into the synthetic pathways that could be adapted for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds within the 1,4-benzodioxine family, such as the 6-carboxylic acid and the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin, has been determined using X-ray crystallography . These studies reveal the conformation of the dioxin ring and the positioning of substituents, which are crucial for understanding the chemical behavior and potential reactivity of the compounds. This information is valuable for the structural analysis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, such as the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates . These studies provide insights into the reactivity and potential transformation of the benzodioxine derivatives under various conditions, which could be relevant for understanding the chemical reactions that Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzodioxine derivatives are influenced by their molecular structure. For example, the identification of regioisomers of methyl 1,4-benzodioxane-2-carboxylate was achieved through NMR analyses, which is crucial for understanding the properties of these compounds . Such analytical techniques could be employed to determine the physical and chemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, including its purity, stability, and reactivity.

Scientific Research Applications

Anti-inflammatory Properties

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been found to exhibit significant anti-inflammatory properties. Vazquez et al. (1996) synthesized new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and discovered that 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid demonstrated comparable potency to Ibuprofen in reducing inflammation in a rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).

Potential Therapeutic Applications

The compound has shown potential as a precursor for therapeutical compounds. Bozzo et al. (2003) reported that 1,4-benzodioxin-2-carboxylic esters or carboxamides, when reacted with nucleophilic amines, provide access to various compounds which could be developed into therapeutic agents (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Antibacterial and Enzyme Inhibition

Abbasi et al. (2017) explored the synthesis of sulfonamides bearing the 1,4-benzodioxin ring, which displayed notable antibacterial potential and lipoxygenase enzyme inhibition. This suggests possible applications in treating inflammatory diseases (Abbasi et al., 2017).

Synthesis of Enantiomers

The synthesis of racemic and enantiomerically pure forms of 2,3-dihydro-1,4-benzodioxin derivatives has been a focus in the field. Vazquez et al. (1997) synthesized racemic and enantiomerically pure forms of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid, with significant anti-inflammatory properties observed in some of these derivatives (Vazquez, Rosell, & Pujol, 1997).

Anticonvulsant Activity

Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for anticonvulsant activity, as reported by Arustamyan et al. (2019). This suggests potential applications in epilepsy treatment (Arustamyan et al., 2019).

properties

IUPAC Name

methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUXWAIDEGEMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396639
Record name Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

CAS RN

20197-75-5
Record name Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.20 g. of 3,4-dihydroxybenzoic acid methyl ester in 10.0 ml. of methanol is combined with 7.0 g. of sodium methoxide and then 15.0 g. of 1,2-dibromoethane is added. The resulting mixture is refluxed under nitrogen for 24 hours, then cooled, filtered, evaporated in vacuo and the resulting oil dissolved in 50 ml. of chloroform. The resulting solution after again filtering is chromatographed over 100 ml. of silica gel eluting with chloroform to obtain 3,4-ethylenedioxybenzoic acid methyl ester, m.p. 43°-45° C.
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Synthesis routes and methods II

Procedure details

A solution of 19.6 g (109 mmol) of 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid (J. Chem. Soc., 3445, 1957) in 400 mL of MeOH containing 4 mL of H2SO4 was refluxed overnight. Sodium bicarbonate (18 g) was added, the solvent was removed and the residue was triturated several times with Et2O. The washes were combined, filtered through anhyd MgSO4 and evaporated to yield 20.7 g of the title compound as a pale yellow oil: mass spectrum (electron impact, m/e): 194.
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Synthesis routes and methods III

Procedure details

A mixture of 3,4-dihydroxybenzoic acid methyl ester (5.2 g, 31 mmol), 1,2-dibromoethane (2.9 mL, 34 mmol), and pulverized KOH (3.8 g, 68 mmol) in MeOH was heated at reflux for 30 hrs. After removal of the solvent under reduced pressure, the residue was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water, dried over MgSO4, concentrated in vacuo and purified by purified by column chromatography on silica gel eluting with 40% ethyl acetate in hexane to yield methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (780 mg, 13%) along with the unreacted starting material (2.6 g). 1H NMR (DMSO-d6, 600 MHz) δ 7.45 (d, 1H, J=8.4 Hz), 7.39 (s, 1H), 6.96 (d, 1H, J=8.4 Hz), 4.33-4.28 (m, 4H), 3.80 (s, 3H); MS (ES+) m/z 195.1 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com

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